molecular formula C12H12ClFO B1343525 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone CAS No. 898751-64-9

2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone

Cat. No.: B1343525
CAS No.: 898751-64-9
M. Wt: 226.67 g/mol
InChI Key: RXMINXQCTGGKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Biological Activity

2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone (CAS No. 898751-64-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound features a cyclopropyl ketone moiety with a chloro and fluorine substituent on the phenyl ring. Its molecular formula is C12H12ClF, and it possesses distinct chemical properties that influence its biological interactions.

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) can enhance its interaction with biological targets, potentially affecting various signaling pathways.

  • Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in inflammatory responses, which may be linked to its ability to modulate cytokine production.
  • Receptor Interaction : It may interact with receptors related to pain and inflammation, making it a candidate for further therapeutic exploration.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound can reduce the production of pro-inflammatory cytokines, potentially through inhibition of Toll-like receptor (TLR) signaling pathways.
  • Antimicrobial Properties : Some research indicates that similar compounds within its class exhibit antimicrobial activity, suggesting potential applications in treating infections .
  • Cytotoxicity : Studies have shown varying degrees of cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(3-Chloro-4-fluorophenyl)ethyl cyclopropyl ketoneSimilar halogen substitutionsInhibits TLR4-mediated cytokine production
2-(3-Chloro-5-bromophenyl)ethyl cyclopropyl ketoneBromine instead of fluorineVaries in potency against specific targets
2-(3-Chloro-5-methylphenyl)ethyl cyclopropyl ketoneMethyl substitutionDifferent pharmacological profile

Case Studies and Research Findings

  • Study on Cytokine Modulation : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity Assessment : In another research project, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Pharmacokinetics Research : Investigations into the pharmacokinetic properties revealed moderate absorption and bioavailability, indicating that further optimization could enhance its therapeutic efficacy .

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-10-5-8(6-11(14)7-10)1-4-12(15)9-2-3-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMINXQCTGGKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644982
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-64-9
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclopropyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.